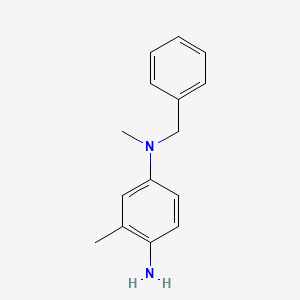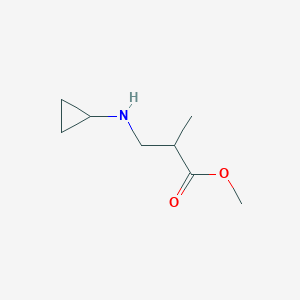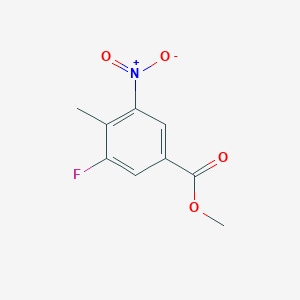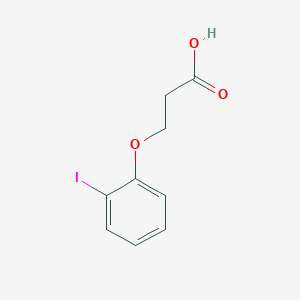
3-(2-Iodophenoxy)propanoic acid
Vue d'ensemble
Description
3-(2-Iodophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of propanol from propanoic acid has been reported . The process involves two steps: esterification of propanoic acid and methanol to produce methyl propanoate, followed by the reduction of methyl propanoate using sodium and ethylene glycol as the solvent . This process yields propanol .Molecular Structure Analysis
The InChI code for 3-(2-Iodophenoxy)propanoic acid is 1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(2-Iodophenoxy)propanoic acid is a powder at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Applications De Recherche Scientifique
Renewable Building Block for Material Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-Iodophenoxy)propanoic acid, has been identified as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant in the development of sustainable materials with wide-ranging applications (Trejo-Machin et al., 2017).
Catalytic Applications
Research on the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts has relevance to 3-(2-Iodophenoxy)propanoic acid, as it involves the modification of phenol, which is structurally similar. This process demonstrates the potential of such compounds in catalytic applications (Sato et al., 1999).
Anti-Inflammatory Properties
A study on new phenolic compounds, including derivatives structurally related to 3-(2-Iodophenoxy)propanoic acid, found modest anti-inflammatory activities, suggesting potential biomedical applications for similar compounds (Ren et al., 2021).
Electrosynthesis Applications
The electrosynthesis of 3-(methoxyphenyl)propenoic acids, which share structural similarities with 3-(2-Iodophenoxy)propanoic acid, indicates potential applications in the field of electrochemical reactions and material synthesis (Korotaeva et al., 2011).
Metabolite Analysis
A study focusing on the quantification of phenolic acid metabolites, such as 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid, in human biological matrices, suggests potential applications of 3-(2-Iodophenoxy)propanoic acid in biochemical and medical research (Obrenovich et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping the container tightly closed .
Propriétés
IUPAC Name |
3-(2-iodophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIIUZKYRIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



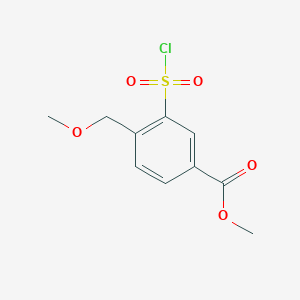
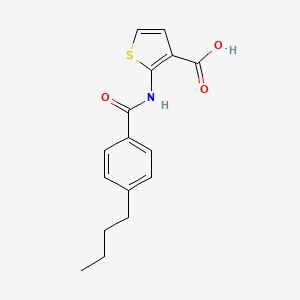
![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)
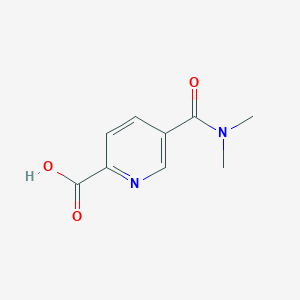
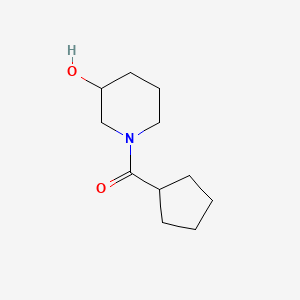

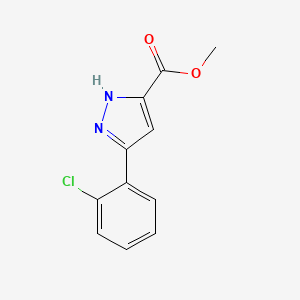

![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)
